molecular formula C12H22N2O2 B2719950 Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate CAS No. 1638765-45-3

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate

Cat. No.: B2719950
CAS No.: 1638765-45-3
M. Wt: 226.32
InChI Key: JHXVIBOCIYTIMM-UHFFFAOYSA-N
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Description

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl carbamates are crucial intermediates in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) detailed the synthesis of an important intermediate, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, used in omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).

  • NMR Tag for Protein Research : Chen et al. (2015) utilized O-tert-Butyltyrosine, an unnatural amino acid, for protein research. The tert-butyl group provides an excellent NMR tag for observing in one-dimensional (1)H NMR spectra, aiding in protein structure analysis and ligand binding affinity measurements (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

  • Intermediate for Synthesis of Carbocyclic Analogs : Ober et al. (2004) discussed the use of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate, an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxy­ribonucleotides. This compound plays a significant role in the synthesis of analogs for nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).

  • Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, providing a novel approach for synthesizing N-ester type compounds, which are valuable in various chemical syntheses (Sakaitani & Ohfune, 1990).

  • Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) reported the synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, which was converted into spirocyclopropanated analogues of insecticides. This demonstrates the application of tert-butyl carbamates in developing novel agrochemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl ((4-aminobicyclo[21Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl ((4-aminobicyclo[21More research is needed to determine how factors such as temperature, pH, and light exposure might affect the compound’s activity .

Properties

IUPAC Name

tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXVIBOCIYTIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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